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Compound of Interest

5-bromo-3,4-dihydroisoquinolin-
1(2H)-one

cat. No.: B1288893

Compound Name:

CAS Number: 1109230-25-2

This technical guide provides an in-depth overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-
one, a heterocyclic organic compound of significant interest to researchers and professionals in
drug development. The document outlines its chemical and physical properties, provides
detailed synthetic approaches, and explores its potential biological activities, with a focus on its
emerging role as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the 3,4-dihydroisoquinolin-
1(2H)-one core structure. The introduction of a bromine atom at the 5-position significantly
influences its chemical reactivity and biological interactions.[1] Key physicochemical properties
are summarized in the table below.
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Property Value Source
CAS Number 1109230-25-2 [1]
Molecular Formula CoHsBrNO [1]
Molecular Weight 226.07 g/mol [1]

5-bromo-3,4-dihydro-2H-
IUPAC Name ) o [1]
isoquinolin-1-one

Monoisotopic Mass 224.97893 Da [1]
XLogP3 1.9 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p ! s
Rotatable Bond Count 0 [1]

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through several
established synthetic routes. While a specific protocol for the 5-bromo derivative is not readily
available in public literature, general methods for the synthesis of this scaffold can be adapted.
The most common methods include the Bischler-Napieralski reaction, the Pictet-Spengler
reaction, and multi-component reactions like the Castagnoli-Cushman reaction.[2][3]

General Synthetic Approach via Cross-Coupling and
Cyclization

A versatile three-step method starting from 2-bromobenzoate precursors offers a plausible
route to N-substituted 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.[4]

Experimental Protocol:

e Cross-Coupling: Ethyl 2,5-dibromobenzoate is subjected to a cross-coupling reaction with a
suitable aminoethylating agent, such as potassium (2-((tert-
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butoxycarbonyl)amino)ethyl)trifluoroborate. This step introduces the ethylamine side chain
necessary for the subsequent cyclization.

e Cyclization: The resulting (hetero)aryl-substituted 3-[(N-Boc-2-
carboxyethyl)phenyllethylamine undergoes a base-mediated intramolecular cyclization. This
ring-closing step forms the core 3,4-dihydroisoquinolin-1(2H)-one structure.

o Deprotection and Alkylation (Optional): The tert-butoxycarbonyl (Boc) protecting group on the
nitrogen atom is removed, followed by N-alkylation if N-substituted derivatives are desired.

Cross-Coupling with Aryl-substituted Base-mediated 5-bromo-34-dihydroisoquinolin-1(2H)-one ST ey
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A generalized synthetic workflow for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Biological Activity and Therapeutic Potential

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in
medicinal chemistry, with derivatives showing a wide range of biological activities.[5] Recent
studies have highlighted its potential as a core component in the design of inhibitors for
enzymes involved in cancer therapy, particularly Poly(ADP-ribose) polymerase (PARP) and
Protein Arginine Methyltransferase 5 (PRMT5).[6][7]

PARP Inhibition and DNA Damage Repair

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the
repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8] In
cancers with mutations in the BRCA1 or BRCAZ2 genes, the homologous recombination (HR)
pathway for repairing double-strand breaks (DSBSs) is deficient. Inhibition of PARP in these
cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and
generate DSBs. The inability to repair these DSBs via the defective HR pathway results in cell
death, a concept known as synthetic lethality.[8]

The 3,4-dihydroisoquinolin-1-one-4-carboxamide scaffold has been successfully designed to
develop novel PARP inhibitors.[6] The core structure mimics the nicotinamide moiety of NAD+,
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the natural substrate for PARP, allowing it to bind to the active site of the enzyme and inhibit its
activity.[8]

DNA Damage Response Therapeutic Intervention
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Signaling pathway of PARP inhibition leading to synthetic lethality.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is associated with the following
hazards:

H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)
such as gloves, lab coats, and safety glasses, should be strictly followed when handling this
compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a valuable building block for the synthesis of
biologically active molecules. Its core scaffold is amenable to various synthetic transformations,
allowing for the generation of diverse chemical libraries. The emerging role of its derivatives as
potent inhibitors of key enzymes in cancer biology, such as PARP1, underscores its
significance in modern drug discovery and development. Further research into the synthesis,
biological evaluation, and structure-activity relationships of 5-bromo-3,4-dihydroisoquinolin-
1(2H)-one and its analogs is warranted to fully explore their therapeutic potential.
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Logical relationship of the compound's attributes and potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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